molecular formula C7H3ClFIN2 B1371885 6-Chloro-4-fluoro-3-iodo-1H-indazole CAS No. 887567-96-6

6-Chloro-4-fluoro-3-iodo-1H-indazole

Cat. No. B1371885
CAS RN: 887567-96-6
M. Wt: 296.47 g/mol
InChI Key: SBJOIRGDDHOXRG-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3ClFIN2 . It is used in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-fluoro-3-iodo-1H-indazole consists of a six-membered benzene ring fused with a five-membered nitrogenous ring . The benzene ring is substituted at the 6th position with a chlorine atom, at the 4th position with a fluorine atom, and at the 3rd position with an iodine atom .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Ring Transformation

    6-Chloro-4-fluoro-3-iodo-1H-indazole derivatives can undergo ring transformations under specific conditions. For example, 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-one, a related compound, transforms into 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazole when exposed to chloroform at room temperature (Fujimura et al., 1984).

  • Synthesis of Indazole Derivatives

    The synthesis and characterization of indazole derivatives, including fluoro and chloro derivatives, have been extensively studied. These derivatives are synthesized through reactions like those of 1,2,4-triazoles and are analyzed using techniques like X-ray diffraction and thermal analysis (Shukla et al., 2014).

  • Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate

    This compound, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, demonstrates the relevance of chloro-fluoro-indazole derivatives in medicinal chemistry. Its synthesis involves Boc protection, regioselective iodination, and cyclization steps (Mayes et al., 2010).

Material Science and Molecular Interactions

  • Intermolecular Interactions: Research on triazole derivatives, which can be structurally related to indazoles, shows various intermolecular interactions. These interactions, such as C–H⋯π and lp⋯π, are critical in understanding the behavior of such compounds in different environments (Sahoo et al., 2012).

Biological Applications

  • Inhibitory Effects on Enzymes

    Indazole derivatives have been studied for their inhibitory effects on enzymes like lactoperoxidase (LPO). This research indicates potential therapeutic applications, especially considering LPO's role in the immune system and its broad antimicrobial properties (Köksal & Alım, 2018).

  • Antimicrobial and Antifungal Activities

    Some indazole derivatives, such as 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. This highlights the potential of indazole derivatives in developing new antimicrobial agents (Samadhiya et al., 2012).

  • Paddy Field Herbicides

    3-Chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives have been used as paddy field herbicides, demonstrating their utility in agricultural applications. These compounds showed potent herbicidal activity and good rice selectivity under specific conditions (Hwang et al., 2005).

Mechanism of Action

Target of Action

6-Chloro-4-fluoro-3-iodo-1H-indazole is a member of the indazole family of heterocyclic compounds . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole compounds interact with their targets through various mechanisms, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2h-indazoles via consecutive formation of c–n and n–n bonds .

Biochemical Pathways

Indazole compounds are known to affect a variety of pathways, including those involved in hypertension, cancer, depression, inflammation, and bacterial infections

Pharmacokinetics

It is known that indazole compounds generally have high gi absorption and are bbb permeant . . These properties suggest that 6-Chloro-4-fluoro-3-iodo-1H-indazole may have good bioavailability.

Result of Action

Indazole compounds are known to have a variety of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities

Action Environment

The action of 6-Chloro-4-fluoro-3-iodo-1H-indazole can be influenced by various environmental factors. For example, the solvent used can affect the reaction conditions and thus the effectiveness of the compound . Additionally, the presence of other substances, such as organometallic reagents, can also influence the compound’s action .

properties

IUPAC Name

6-chloro-4-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJOIRGDDHOXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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